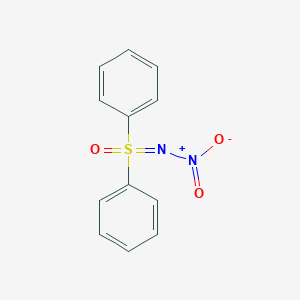

N-nitro-S,S-diphenylsulfoximide

Description

N-Nitro-S,S-diphenylsulfoximide is a sulfoximide derivative characterized by two phenyl groups attached to the sulfur atom and a nitro group (-NO₂) bonded to the nitrogen atom. Sulfoximides, in general, adopt the structural formula R²S(=O)=NR', where R and R' are organic substituents . While specific data on this compound are sparse in the provided evidence, its structure can be inferred from analogous compounds. For instance, S,S-dimethyl-N-phenylsulfoximide (C₈H₁₁NOS, MW 169.24) shares the core sulfoximide framework but features methyl groups on sulfur and a phenyl group on nitrogen . The nitro substituent in this compound likely enhances electrophilicity and influences reactivity compared to other sulfoximides, though direct experimental data are unavailable in the provided sources.

Properties

Molecular Formula |

C12H10N2O3S |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

N-[oxo(diphenyl)-λ6-sulfanylidene]nitramide |

InChI |

InChI=1S/C12H10N2O3S/c15-14(16)13-18(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |

InChI Key |

BIXXONYMGSRHEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=N[N+](=O)[O-])(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-nitro-S,S-diphenylsulfoximide can be synthesized through several methods. One common approach involves the nitration of S,S-diphenylsulfoximine using nitronium tetrafluoroborate (NO2BF4) as the nitrating agent. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale nitration reactions can be applied. These include the use of continuous flow reactors to ensure efficient mixing and heat dissipation, as well as the implementation of safety measures to handle the highly reactive nitronium ion.

Chemical Reactions Analysis

Types of Reactions

N-nitro-S,S-diphenylsulfoximide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Reduction: The major product is S,S-diphenylsulfoximine.

Substitution: The products vary depending on the nucleophile used, resulting in compounds such as S,S-diphenylsulfoximine derivatives with different substituents.

Scientific Research Applications

N-nitro-S,S-diphenylsulfoximide has several applications in scientific research:

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Some sulfoximine derivatives are explored as drug candidates due to their unique pharmacological profiles.

Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-nitro-S,S-diphenylsulfoximide exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below summarizes key structural and molecular features of N-nitro-S,S-diphenylsulfoximide and related sulfoximides/sulfimides:

| Compound Name | S-Substituents | N-Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | Ph, Ph | NO₂ | C₁₂H₁₀N₂O₂S | 274.29 (calculated) | Electron-withdrawing NO₂; bulky aryl groups |

| S,S-Dimethyl-N-phenylsulfoximide | Me, Me | Ph | C₈H₁₁NOS | 169.24 | Mildly electron-donating Me; aromatic N-Ph |

| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | CF₂, Ph | Tosyl | C₁₄H₁₂F₂NO₂S₂ | 352.38 (estimated) | CF₂ for difluoromethylation; Tosyl as LG |

| S,S-Dimethylsulfoximine | Me, Me | H | C₂H₇NOS | 93.15 | Unsubstituted NH; simplest sulfoximide |

| N-Phosphorylated dimethylsulfoximides | Me, Me | Phosphoryl | Varies | 200–350 (estimated) | Versatile P-based substituents |

Notes:

- Nitro Group Impact: The NO₂ group in this compound is strongly electron-withdrawing, which may increase the compound’s acidity (if NH is present) or stabilize transition states in reactions, contrasting with the electron-donating methyl groups in S,S-dimethyl derivatives .

Physicochemical Properties

- Molecular Weight and Solubility : this compound’s higher molecular weight (274 vs. 169 for S,S-dimethyl-N-phenylsulfoximide) and aromatic groups suggest lower solubility in polar solvents compared to methyl-substituted analogs .

- Spectroscopic Data : While IR and NMR data for the nitro derivative are unavailable, phosphorylated sulfoximides exhibit characteristic P=O stretches (~1250 cm⁻¹) and ³¹P NMR signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.